molecular formula C19H28N2O3S B2422001 N-[3-(diethylamino)propyl]-4-ethoxynaphthalene-1-sulfonamide CAS No. 825609-24-3

N-[3-(diethylamino)propyl]-4-ethoxynaphthalene-1-sulfonamide

Cat. No. B2422001
CAS RN: 825609-24-3
M. Wt: 364.5
InChI Key: UPAHDDDKGDQOAL-UHFFFAOYSA-N
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Description

“N-[3-(diethylamino)propyl]-4-ethoxynaphthalene-1-sulfonamide” is a complex organic compound. It contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The compound also has a sulfonamide group (-SO2NH2), an ethoxy group (-OCH2CH3), and a diethylamino group (-N(C2H5)2) attached to the naphthalene ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The naphthalene ring system would contribute to the compound’s planarity and aromaticity. The sulfonamide, ethoxy, and diethylamino groups would likely add polarity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The naphthalene ring might undergo electrophilic aromatic substitution reactions. The sulfonamide group could participate in reactions involving the nitrogen or sulfur atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar sulfonamide, ethoxy, and diethylamino groups might increase the compound’s solubility in polar solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

properties

IUPAC Name

N-[3-(diethylamino)propyl]-4-ethoxynaphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S/c1-4-21(5-2)15-9-14-20-25(22,23)19-13-12-18(24-6-3)16-10-7-8-11-17(16)19/h7-8,10-13,20H,4-6,9,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPAHDDDKGDQOAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNS(=O)(=O)C1=CC=C(C2=CC=CC=C21)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(diethylamino)propyl]-4-ethoxynaphthalene-1-sulfonamide

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